molecular formula C20H31NO5Si B13433853 (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone

(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone

Cat. No.: B13433853
M. Wt: 393.5 g/mol
InChI Key: YPRVVXVZFKYNAT-XVGQJIODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone is a β-lactam derivative belonging to the azetidinone class. Its molecular formula is C₁₉H₂₉NO₅Si (CAS: 76855-69-1), with a molecular weight of 387.53 g/mol. The compound features:

  • A 4-methoxyphenyl group at the N1 position, contributing electron-donating properties.
  • A (3R,4R)-stereochemistry, critical for enantioselective synthesis and biological interactions.
  • A tert-butyldimethylsilyl (TBS) protecting group on the ethyl side chain, enhancing stability during synthetic steps.
  • An acetyloxy moiety at C4, a common intermediate in antibiotic synthesis (e.g., carbapenems).

Synthesis: Two primary routes are documented:

Enantioselective hydrogenation of methyl (R)-3-hydroxybutyrate followed by TBS protection and cycloaddition.

Amide formation and catalytic oxidation starting from benzoyl chloride, with O-acetylation as the final step.

Properties

Molecular Formula

C20H31NO5Si

Molecular Weight

393.5 g/mol

IUPAC Name

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl] acetate

InChI

InChI=1S/C20H31NO5Si/c1-13(26-27(7,8)20(3,4)5)17-18(23)21(19(17)25-14(2)22)15-9-11-16(24-6)12-10-15/h9-13,17,19H,1-8H3/t13-,17+,19-/m1/s1

InChI Key

YPRVVXVZFKYNAT-XVGQJIODSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)OC)OC(=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1C(N(C1=O)C2=CC=C(C=C2)OC)OC(=O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Dianion Addition and Cyclization

One of the primary synthetic routes involves the asymmetric synthesis starting from (S)-(+)-ethyl 3-hydroxybutanoate. The key steps are:

  • Formation of a dianion from (S)-(+)-ethyl 3-hydroxybutanoate.
  • Addition and cyclization with N-arylaldimines to form 3-(1'-hydroxyethyl)-2-azetidinones.
  • Protection of the hydroxy group with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the silyl ether.
  • Acetylation of the 4-hydroxy group to introduce the acetyloxy substituent.

This method, described by Georg et al. (2007), emphasizes the control of stereochemistry during the addition and cyclization steps to obtain the (1'R,3R,4R) stereoisomer with high selectivity. The stereochemical outcome is influenced by the choice of reagents and reaction conditions, particularly the base and solvent system used during dianion formation and cyclization.

Epoxy Amide Ring-Closure and Hydroxyl Protection Strategy

Another approach involves the reaction of an epoxy amide compound with alkali reagents to induce ring closure, forming the azetidinone ring system. The process includes:

  • Step S1: Ring formation by reaction of the epoxy amide with alkali reagents.
  • Step S2: Hydroxyl protection using a silanization reagent (e.g., tert-butyldimethylsilyl chloride) in the presence of a nitrogen-containing basic organic compound.
  • Step S3: Isomerization reaction with a second base to yield the azetidinone compound.

This method improves selectivity and yield by avoiding the need to separate isomeric by-products. It also allows for efficient introduction of the tert-butyldimethylsilyloxy protecting group on the hydroxyethyl side chain.

Cycloaddition of Chlorosulfonyl Isocyanate to Silyl Enol Ether

A patented method involves:

  • Conversion of (±)-3-hydroxybutyrylic acid ester into a silyl enol ether.
  • Control of E/Z isomerism during vinyl ether formation, critical to stereochemical purity.
  • [2+2] Cycloaddition of chlorosulfonyl isocyanate to the silyl enol ether.
  • Reduction of the chlorosulfonyl group to yield an unprotected azetidinone intermediate.
  • Subsequent transformation to the target compound with an overall yield of approximately 19%.

This method, detailed in WO2014097257A1, highlights the importance of controlling vinyl ether geometry to prevent formation of undesirable epimers.

Oxidative Deprotection and Reduction Using Ozone and Activated Metal Powder

An industrially relevant method includes:

  • Dissolving the protected azetidinone derivative in methanol.
  • Oxidative deprotection of the 4-methoxyphenyl (PMP) protecting group using ozone in a continuous flow reactor setup.
  • Removal of methanol by reduced-pressure distillation.
  • Addition of water to precipitate crude product.
  • Recrystallization to obtain pure azetidinone.

In this process, activated reductive metal powders (pretreated in acidic or alkaline solutions) are used to reduce the ozonized intermediates, achieving a one-step reduction with minimized wastewater and environmental impact. The mass yield of the final product exceeds 69%, demonstrating efficiency and scalability.

Catalytic Decarboxylation-Acetoxylation

A green chemistry approach involves:

  • Cu-OMS-2 catalyzed decarboxylation-acetoxylation of the corresponding 4-acid azetidinone.
  • Use of sodium bromate (NaBrO3) and sodium acetate (NaOAc) as reagents.
  • Mild reaction conditions leading to normal to excellent yields of the acetoxy-substituted azetidinone.

This method offers an environmentally friendly alternative for introducing the acetyloxy group at the 4-position of the azetidinone ring.

Comparative Data Table of Preparation Methods

Method Key Steps Yield (%) Advantages Challenges Source
Dianion Addition and Cyclization Dianion formation, cyclization, silyl protection, acetylation Moderate to high High stereoselectivity, well-studied Sensitive to reaction conditions
Epoxy Amide Ring-Closure & Silanization Epoxy ring closure, silyl protection, isomerization Improved yield and selectivity Avoids isomer separation, scalable Requires careful base selection
Chlorosulfonyl Isocyanate Cycloaddition Silyl enol ether formation, cycloaddition, reduction ~19% overall Short synthesis route Low overall yield, epimer control
Ozone Oxidative Deprotection + Reduction Ozone oxidation, metal powder reduction, recrystallization >69% Industrial scale, environmentally friendly Requires specialized equipment
Cu-OMS-2 Catalyzed Decarboxylation Catalytic decarboxylation-acetoxylation Normal to excellent Mild conditions, green chemistry Catalyst preparation needed

Chemical Reactions Analysis

Cyclization Reaction

  • Reactants :

    • N-p-methoxyphenyl-N-(acetyl)methyleneimine

    • (R)-3-tert-butyldimethylsilyloxy-sulfobutyrate-S-2-pyridinyl ester

  • Conditions :

    • Solvent: Chloroform

    • Catalyst: Titanium tetrachloride (TiCl₄)

    • Base: Triethylamine (Et₃N)

    • Temperature: –10°C to –20°C under nitrogen atmosphere .

  • Outcome : Forms (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone .

Oxidation to Acetoxyl Group

  • Reagents :

    • Peracetic acid (CH₃CO₃H)

    • Phase-transfer catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate)

    • Base: Sodium phosphate (Na₃PO₄)

  • Conditions :

    • Biphasic system (water/organic solvent)

    • Temperature: 20–25°C

    • Reaction time: 4 hours .

  • Outcome : Converts the acetyl group to acetoxyl, yielding (3R,4R)-4-acetoxyl-1-p-methoxyphenyl-2-azetidinone with 98% purity and 85–90% yield .

Deprotection of Methoxyphenyl Group

  • Reagents :

    • Ozone (O₃)

    • Sodium thiosulfate (Na₂S₂O₃)

  • Conditions :

    • Solvent: Methanol/water

    • Temperature: 0–5°C

  • Outcome : Cleaves the p-methoxyphenyl group to yield (3R,4R)-4-acetoxy-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-2-azetidinone .

Table 1: Comparative Reaction Yields

Reaction StepCatalyst/ReagentYield (%)Purity (%)Source
CyclizationTiCl₄70–7595
Oxidation (Acetyl → Acetoxyl)Peracetic acid + Na₃PO₄85–9098
DeprotectionO₃/Na₂S₂O₃80–8597

Key Observations:

  • The phase-transfer catalyst increases oxidation efficiency by enhancing interfacial contact .

  • Stereochemical integrity is preserved via low-temperature ozonolysis .

Stereoselective Cyclization

The TiCl₄-mediated cyclization proceeds through a chair-like transition state , favoring the (3S,4S) intermediate due to steric hindrance from the tert-butyldimethylsilyl (TBS) group .

Oxidation Mechanism

Peracetic acid oxidizes the acetyl group via nucleophilic acyl substitution , where Na₃PO₄ neutralizes acidic byproducts, minimizing side reactions .

Table 2: Reactivity Comparison

CompoundKey Functional GroupsReactivity with Peracetic AcidYield (%)
Target CompoundAcetyl, TBS-protected hydroxylHigh (85–90%)85–90
(3S,4S)-DiastereomerAcetyl, TBS-protected hydroxylModerate (60–65%)60–65
4-Methoxybiphenyl DerivativeMethoxy, unprotected hydroxylLow (<50%)<50

Stability and Handling

  • Storage : 2–8°C under inert gas .

  • Decomposition : Prolonged exposure to moisture hydrolyzes the TBS group .

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the azetidinone ring or the methoxyphenyl group could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact mechanism can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Azetidinone Derivatives

Structural Analogs and Key Differences

Compound Name Molecular Formula Key Substituents Functional Groups Synthesis Highlights Biological/Pharmacological Notes
Target Compound C₁₉H₂₉NO₅Si 4-Methoxyphenyl, TBS-protected ethyl, Acetyloxy β-lactam, Silyl ether Enantioselective hydrogenation, TBS protection Intermediate for antibiotics (e.g., aztreonam analogs)
(3S,4R)-4-(Acetylthio)-3-[(R)-TBS-ethyl]-N-propenyl-2-azetidinone () C₂₄H₃₆N₂O₄SSi Acetylthio, Propenyl β-lactam, Thioester Electrooxidative desulfurization Improved electrophilicity for nucleophilic substitutions
(3R,4S)-1-(3-Fluorophenyl)-3-hydroxypropyl-4-(4-hydroxyphenyl)-2-azetidinone () C₂₄H₂₁F₂NO₃ 3-Fluorophenyl, Hydroxypropyl, 4-Hydroxyphenyl β-lactam, Phenol Not specified Enhanced polarity due to hydroxyl groups; potential CNS activity
1-(4-Methoxyphenyl)-3-methyl-4-phenyl-2-azetidinone () C₁₇H₁₇NO₂ 4-Methoxyphenyl, Methyl, Phenyl β-lactam Chiral resolution via HPLC Simpler structure; reduced steric hindrance
1-(3,4-Dimethylphenyl)-3-(4-methoxyphenoxy)-4-(4-methylphenyl)-2-azetidinone () C₂₆H₂₆N₂O₃ Dimethylphenyl, Methoxyphenoxy, Methylphenyl β-lactam, Ether Multi-step coupling Bulky substituents limit solubility

Key Comparative Findings

Functional Group Impact :
  • Acetyloxy vs. Acetylthio : The target compound’s acetyloxy group (C-O) is less reactive than the acetylthio (C-S) analog (), making it more stable under acidic conditions.
  • Silyl Protecting Groups : The TBS group in the target compound offers superior steric protection compared to tris(1-methylethyl)silyl in , which may hinder enzymatic degradation.
Stereochemical Considerations :
  • The (3R,4R) configuration in the target compound contrasts with (3S,4S) isomers (e.g., ), which exhibit divergent binding affinities in β-lactamase inhibition.

Research Implications

  • Drug Development : The TBS-protected intermediate is pivotal in synthesizing carbapenem antibiotics (e.g., meropenem).
  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., TBS) enhance stability but reduce bioavailability, necessitating prodrug strategies.
  • Catalytic Innovations: Electrooxidative methods () offer greener pathways for sulfur-containing analogs.

Biological Activity

The compound (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone, often referred to as a derivative of azetidinone, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C13H25NO4SiC_{13}H_{25}NO_{4}Si. It features a complex structure that includes an acetyloxy group, a methoxyphenyl group, and a tert-butyldimethylsilyl ether. These functional groups contribute to its solubility and reactivity, influencing its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of azetidinone exhibit significant antimicrobial properties. For instance, compounds similar to (3R,4R)-4-acetoxy-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, the compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), indicating potential as an anticancer agent.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-715.5
Hek29330.0

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic signaling in the brain.
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Case Studies and Clinical Relevance

Recent studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases and infections. For example:

  • A study demonstrated that derivatives with similar structures could improve cognitive function in animal models by enhancing cholinergic activity through AChE inhibition .
  • Another investigation found that compounds targeting bacterial cell wall synthesis could be developed into new antibiotics amid rising antibiotic resistance .

Q & A

Q. Key Challenges :

  • Stereochemical Control : The TBS-protected hydroxyl group and 4-methoxyphenyl substituent require precise enantioselective hydrogenation. Side reactions (e.g., epimerization) can reduce enantiomeric excess (ee).
  • Cycloaddition Efficiency : Chlorosulfonyl isocyanate-mediated cyclization in Route A demands anhydrous conditions to avoid hydrolysis .
  • By-product Formation : Route B involves multiple intermediates prone to side reactions (e.g., over-acylation).

How can advanced analytical techniques resolve discrepancies in reported stereochemical outcomes between synthetic methods?

Advanced Research Question
Discrepancies in stereochemistry (e.g., between Route A and B) arise from variations in reaction kinetics or catalyst selectivity. Methodological approaches include:

  • X-ray Crystallography : Determines absolute configuration via bond angles (e.g., C15—C14—N1 = 119.60(13)° in the azetidinone ring) .
  • Chiral HPLC : Quantifies ee using chiral stationary phases (e.g., amylose-based columns) with UV detection.
  • NMR Spectroscopy : Diastereotopic proton splitting (e.g., tert-butyl groups in TBS) reveals conformational rigidity .

Example : A study comparing Routes A and B found Route A achieves >95% ee with optimized Pd/C catalysts, while Route B requires additional purification (e.g., recrystallization) to reach 90% ee .

What computational strategies are effective in predicting the compound’s reactivity and stability under varying conditions?

Advanced Research Question

  • Density Functional Theory (DFT) : Models transition states for ring-opening reactions (e.g., β-lactam hydrolysis). Key parameters include:
ParameterValue (eV)Role in Reactivity
HOMO-LUMO Gap4.37Predicts nucleophilic attack susceptibility
Torsion Angle (C2-O2)-176.31°Indicates steric hindrance near acetyloxy group
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., acetonitrile vs. THF) on conformational stability .
  • Machine Learning : Bayesian optimization identifies optimal reaction conditions (e.g., temperature, catalyst loading) to maximize yield .

How do structural modifications (e.g., silyl protection or methoxy substitution) influence biological activity?

Advanced Research Question
Structural-Activity Relationship (SAR) Findings :

  • TBS Protection : Enhances metabolic stability by shielding the hydroxyl group from enzymatic degradation.
  • 4-Methoxyphenyl Group : Increases lipophilicity (logP = 2.8) and membrane permeability, critical for antimicrobial activity .
  • Azetidinone Ring : The strained β-lactam ring is essential for serine protease inhibition (e.g., penicillin-binding proteins) .

Q. Experimental Validation :

  • Removal of the TBS group reduces plasma half-life from 6.2 hr to 1.5 hr in murine models .
  • Substitution with 4-fluorophenyl () decreases MIC values against Gram-positive bacteria by 50% .

What methodologies address low yields in large-scale enantioselective hydrogenation steps?

Basic Research Question
Optimization Strategies :

  • Catalyst Screening : Asymmetric hydrogenation with Ru-BINAP catalysts improves ee (up to 98%) compared to Pd/C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict moisture control.
  • Heuristic Algorithms : Bayesian optimization identifies ideal conditions (e.g., 45°C, 50 psi H₂) for 85% yield vs. 60% with traditional methods .

Case Study : A 2023 study achieved 92% yield using a hybrid approach combining DFT-predicted transition states and experimental validation .

How can researchers reconcile conflicting data on the compound’s stability in acidic versus basic conditions?

Advanced Research Question
Contradictory Observations :

  • Acidic Conditions (pH < 3) : Rapid β-lactam ring hydrolysis (t₁/₂ = 2 hr) due to protonation of the amide nitrogen .
  • Basic Conditions (pH > 10) : Silyl ether cleavage dominates, forming a hydroxyl intermediate .

Q. Resolution Methods :

  • pH-Dependent Stability Assays : Use HPLC-MS to track degradation products.
  • Kinetic Studies : Arrhenius plots reveal activation energy differences (Eₐ = 68 kJ/mol for hydrolysis vs. 92 kJ/mol for silyl cleavage) .

What crystallographic parameters are critical for understanding the compound’s conformational rigidity?

Advanced Research Question
Key parameters from X-ray studies ():

ParameterValueImplication
Bond Length (C14-N1)1.47 ÅIndicates partial double-bond character in the β-lactam ring
Dihedral Angle (C3-O2)-151.25°Highlights steric clash between TBS and acetyloxy groups
Torsion Angle (C16-C15)119.60(14)°Reflects planarity of the 4-methoxyphenyl ring

These parameters guide predictions of reactivity (e.g., nucleophilic attack at the β-lactam carbonyl) .

How does the compound’s structural complexity impact its synthetic scalability for preclinical studies?

Basic Research Question
Scalability Challenges :

  • Multi-Step Synthesis : 7–9 steps with cumulative yields <30% .
  • Purification : Silica gel chromatography is inefficient; switch to centrifugal partition chromatography (CPC) improves recovery to 85% .
  • Cost Drivers : TBS-protecting reagents and chiral catalysts account for 70% of material costs.

Q. Mitigation Strategies :

  • Flow Chemistry : Continuous hydrogenation reduces catalyst loading by 40% .
  • Alternative Protecting Groups : Trimethylsilyl (TMS) offers lower cost but reduced stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.